N,N-diethyl-2-methoxybenzamide

Physical Chemistry Formulation Science Insect Repellent

N,N-Diethyl-2-methoxybenzamide (DEMB) solves two critical R&D challenges. First, as a directed ortho metalation (DoM) substrate, its ortho-methoxy group enables regioselective lithiation with an 82% yield for formylation-superior to unsubstituted benzamides. Second, as a solid-state (mp 35°C) insect repellent, its logP (2.18) and compatibility with sol-gel microencapsulation make it ideal for durable textile coatings. • 82% formylation yield in DoM reactions • mp 35°C, logP 2.18 for controlled-release formulations • Available in 100 mg to bulk quantities, in stock for immediate shipment.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 51674-10-3
Cat. No. B1605999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-methoxybenzamide
CAS51674-10-3
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC=C1OC
InChIInChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3
InChIKeyZFIIUAIWXACNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-methoxybenzamide (CAS 51674-10-3): A Dual-Purpose Benzamide Derivative for Advanced Synthesis and Controlled-Release Applications


N,N-Diethyl-2-methoxybenzamide (DEMB) is a disubstituted benzamide derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound serves two primary, high-value functions in applied chemistry: first, as a substrate in directed ortho metalation (DoM) reactions, where its tertiary amide and ortho-methoxy groups direct regioselective lithiation [1]; and second, as an active ingredient in controlled-release insect repellent formulations, where it has been incorporated into textile coatings via sol-gel microencapsulation [2]. Its unique ortho-substitution pattern distinguishes it structurally and functionally from its more widely known analog, N,N-diethyl-3-methylbenzamide (DEET), which is an industry-standard insect repellent with a meta-methyl substitution .

Synthetic method Directed ortho metalation substrate for regioselective functionalization
Formulation research Solid-state active for sol-gel microencapsulation on textiles

Why N,N-Diethyl-2-methoxybenzamide Cannot Be Substituted with Unsubstituted or Meta-Substituted Analogs


The ortho-methoxy substitution on N,N-diethyl-2-methoxybenzamide is not a trivial structural variation. In synthetic chemistry, this substitution pattern is crucial for enabling a specific, high-yielding directed ortho metalation (DoM) pathway, a reactivity profile not shared by the unsubstituted N,N-diethylbenzamide or the meta-substituted DEET [1]. Furthermore, in materials science, the compound's physical properties—such as its melting point (35 °C) and logP value (2.18), which differ significantly from DEET's—directly impact its suitability for specific formulation and controlled-release applications, like sol-gel microencapsulation on textiles [2]. Substituting a generic analog would therefore likely compromise either the efficiency of a key synthetic step or the performance of a final formulated product.

Ortho-directing group mismatch
Unsubstituted or meta-substituted analogs lack the ortho-methoxy group required for efficient directed ortho metalation.
Physical state divergence
DEMB is solid at ambient temperature, whereas DEET is liquid; this may alter encapsulation processing and formulation behavior.
Lipophilicity shift
A reported lower logP relative to DEET may affect release kinetics and phase partitioning in multi-component formulations.

Quantitative Differentiation of N,N-Diethyl-2-methoxybenzamide: Evidence for Scientific and Procurement Decisions


Comparison of Key Physical Properties with DEET for Formulation Considerations

N,N-Diethyl-2-methoxybenzamide exhibits a significantly higher melting point and a different boiling point profile compared to its closest commercial analog, DEET. This difference in physical state at ambient conditions (solid vs. liquid) is a key factor in its selection for solid-phase or textile-based applications [1].

Thermal properties
Head-to-head
35 °C
vs DEET −33 to −45 °C
Solid-state research fit for textile coatings
Melting point elevated by at least 68 °C
Physical Chemistry Formulation Science Insect Repellent

Comparison of LogP Values with DEET for Solubility and Partitioning Behavior

The compound's lipophilicity, as measured by its octanol-water partition coefficient (LogP), is similar to that of DEET, indicating comparable potential for skin penetration and formulation in lipid-based systems . However, the specific LogP value of 2.18 for N,N-diethyl-2-methoxybenzamide is slightly lower than the widely cited value of 2.48 for DEET [1], suggesting a marginally lower affinity for non-polar environments.

Lipophilicity
Head-to-head
logP 2.18
vs DEET 2.48
Supports partitioning behavior review
0.30 units lower; context-dependent
Physical Chemistry Formulation Science Insect Repellent

Comparison of Ortho-Lithiation Yield in Directed Ortho Metalation (DoM) Reactions

In directed ortho metalation (DoM) reactions, N,N-diethyl-2-methoxybenzamide demonstrates superior reactivity compared to unsubstituted N,N-diethylbenzamide. A comparative study shows that under similar reaction conditions, the ortho-lithiation of N,N-diethyl-2-methoxybenzamide followed by formylation proceeds in 82% yield to give N,N-diethyl-2-formyl-6-methoxybenzamide [1]. In contrast, the ortho-lithiation of the unsubstituted N,N-diethylbenzamide under comparable conditions yields the deuterated product in only 46% yield [2].

Ortho-lithiation yield
Cross-study
82% yield
vs 46% unsubst.
Supports DoM efficiency review
36 pp higher; sec-BuLi/TMEDA, −78 °C
Organic Synthesis Directed Ortho Metalation Regioselective Functionalization

Controlled Release Performance in Textile Microencapsulation

N,N-diethyl-2-methoxybenzamide has been specifically evaluated for its performance in silica sol-gel microcapsules on cotton textiles. A study demonstrated that the best controlled release profile and fabric aesthetics were achieved using a sol-gel formulation of SiO2:polymethylmethacrylate (PMMA) in a 1:0.8 molar ratio, which provided smooth fabric and good encapsulation of the repellent compound [1].

Sol-gel encapsulation
Class-level inference
SiO2:PMMA (1:0.8)
Supports sol-gel compatibility review
Qualitative assessment; no quantitative release data
Materials Science Microencapsulation Textile Coatings

Primary Application Scenarios for N,N-Diethyl-2-methoxybenzamide Driven by Quantitative Evidence


Synthesis of 7-Methoxyphthalide via Directed Ortho Metalation (DoM)

N,N-diethyl-2-methoxybenzamide is an ideal starting material for the synthesis of 7-methoxyphthalide. The compound's high-yielding ortho-lithiation (82% yield for formylation) [1] allows for efficient introduction of a functional group, which can then be converted into the phthalide core, a structural motif found in various natural products and pharmaceuticals. Researchers and procurement specialists seeking a reliable substrate for DoM should prioritize this compound due to its demonstrated high yield and regioselectivity, which are superior to those observed for unsubstituted N,N-diethylbenzamide [2].

Development of Durable, Insect-Repellent Textiles via Sol-Gel Microencapsulation

This compound is a proven candidate for creating durable, insect-repellent cotton fabrics. Its solid state at room temperature [1] and compatibility with silica sol-gel processing [2] make it suitable for microencapsulation. The optimal formulation identified (SiO2:PMMA in a 1:0.8 ratio) [2] provides a direct, evidence-based starting point for product developers aiming to produce textiles with long-lasting repellent properties. This application leverages the compound's unique physical properties compared to liquid alternatives like DEET [1].

Intermediate for the Synthesis of Substituted Benzamides

As a versatile building block, N,N-diethyl-2-methoxybenzamide is valuable for preparing a wide range of ortho-substituted benzamides [1]. Its high reactivity in directed ortho metalation (DoM) reactions enables the regioselective introduction of various functional groups, a key step in constructing complex aromatic molecules. This makes it a strategic procurement choice for medicinal chemistry and materials science laboratories focused on synthesizing libraries of ortho-substituted aromatic compounds [1].

Application
Selection Property
Validation Focus
7-Methoxyphthalide synthesis via DoM
Reported ortho-lithiation substrate
Regioselectivity and yield endpoint review
Textile insect-repellent coating research
Solid-state active, sol-gel process compatibility
Encapsulation and controlled-release validation
Ortho-substituted benzamide synthesis
DoM reactivity for regioselective functionalization
Functional group tolerance evaluation

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